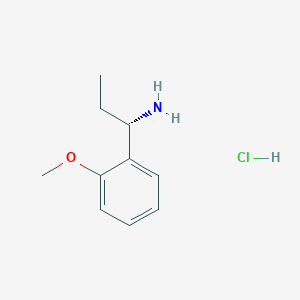![molecular formula C8H5ClS B1589383 7-Chlorobenzo[b]thiophene CAS No. 90407-14-0](/img/structure/B1589383.png)
7-Chlorobenzo[b]thiophene
Vue d'ensemble
Description
7-Chlorobenzo[b]thiophene (7-CBT) is an organosulfur compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 125°C and a boiling point of 270°C. 7-CBT is an important intermediate in the synthesis of various compounds, such as dyes, pharmaceuticals, and polymers. In addition, it is used as a catalyst in the production of polymers and other industrial chemicals. Furthermore, 7-CBT has been investigated for its potential use in medical research.
Applications De Recherche Scientifique
Medicinal Chemistry
Thiophene and its substituted derivatives, including 7-Chlorobenzo[b]thiophene, are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Anti-Inflammatory
These compounds have been found to have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions caused by inflammation.
Anti-Psychotic
7-Chlorobenzo[b]thiophene and its derivatives have been found to have anti-psychotic properties . This suggests potential applications in the treatment of mental disorders.
Anti-Arrhythmic
These compounds have also been found to have anti-arrhythmic properties , indicating potential use in the treatment of irregular heartbeats.
Anti-Fungal
7-Chlorobenzo[b]thiophene and its derivatives have been found to have anti-fungal properties . This suggests potential applications in the treatment of fungal infections.
Anti-Cancer
A series of benzo[b]thiophene-diaryl urea derivatives, including 7-Chlorobenzo[b]thiophene, have been synthesized and evaluated for their potential anticancer effects . Some of these compounds exhibited antiproliferative activities on cancer cell lines comparable to that of the positive reference drug sorafenib . Notably, one compound demonstrated high activity with IC50 values of 5.91 and 14.64 μM on HT-29 and A549 cells, respectively . It also induced apoptosis and cell cycle arrest at the G0/G1 phase on HT-29 cells .
Kinases Inhibiting
7-Chlorobenzo[b]thiophene and its derivatives have been found to have kinases inhibiting properties . This suggests potential applications in the treatment of diseases caused by abnormal kinase activity.
Material Science
Apart from medicinal applications, 7-Chlorobenzo[b]thiophene and its derivatives also have applications in material science . Their unique chemical properties make them useful in the development of new materials.
Mécanisme D'action
Target of Action
7-Chlorobenzo[b]thiophene is a synthetic compound that has been studied for its potential biological activities . .
Mode of Action
It is synthesized from aryne precursors and alkynyl sulfides . The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Biochemical Pathways
Thiophene and its derivatives, which include 7-chlorobenzo[b]thiophene, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Pharmacokinetics
In silico adme properties of similar compounds have been determined, and they showed excellent drug-like properties with no violations to lipinski, veber, and muegge filters .
Result of Action
Similar compounds have shown antiproliferative activities on cancer cell lines .
Action Environment
The synthesis of 7-chlorobenzo[b]thiophene involves environmentally benign methodology, uses ethanol as the solvent, and results in 3-halo substituted benzo[b]thiophene structures in very high yields .
Propriétés
IUPAC Name |
7-chloro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWIITWUDNYXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453774 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorobenzo[b]thiophene | |
CAS RN |
90407-14-0 | |
| Record name | 7-CHLORO-BENZO[B]THIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthesis pathways for 7-Chlorobenzo[b]thiophene?
A1: Two primary synthetic routes for 7-Chlorobenzo[b]thiophene are described in the literature []:
Q2: What is the significance of using hexamethylphosphoric triamide in the synthesis of 7-Chlorobenzo[b]thiophene?
A2: Hexamethylphosphoric triamide (HMPA) plays a crucial role in achieving high selectivity during the synthesis of 7-Chlorobenzo[b]thiophene via the 2,3-dichlorobenzaldehyde route []. HMPA acts as a polar aprotic solvent, favoring SN2 reactions. Its presence promotes the selective nucleophilic attack of the sulfur nucleophile on the chlorine at the 2-position of 2,3-dichlorobenzaldehyde, minimizing unwanted side reactions and improving the yield of the desired product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



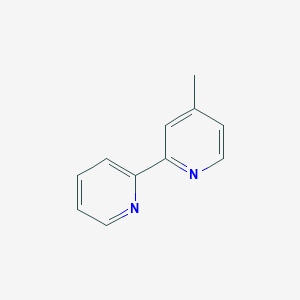
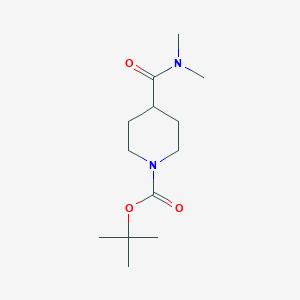
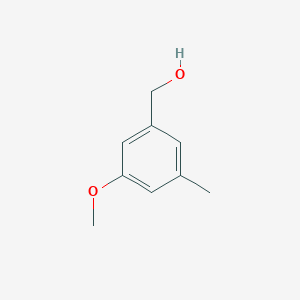

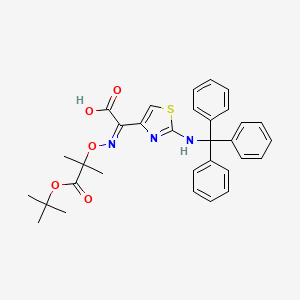

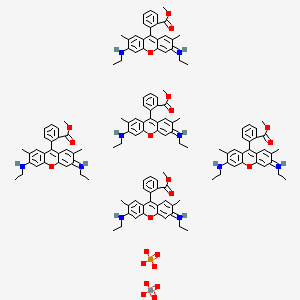
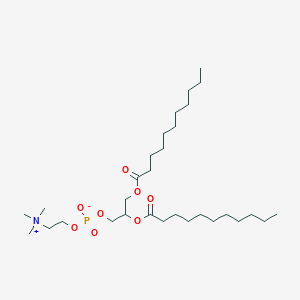
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)

